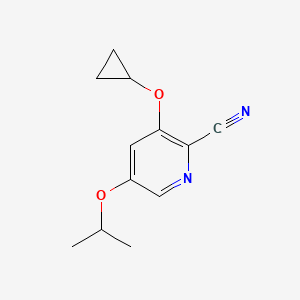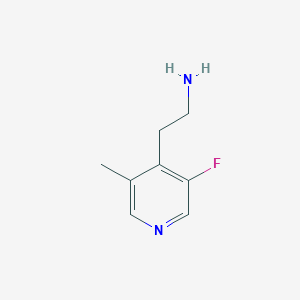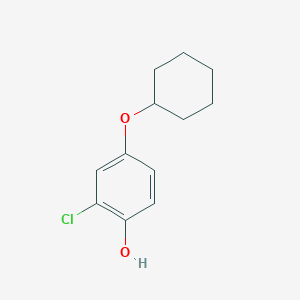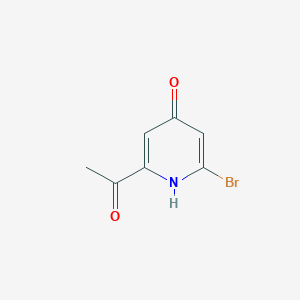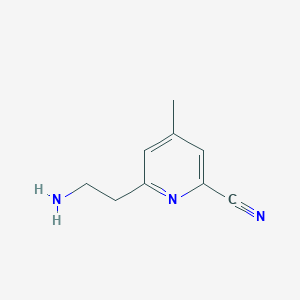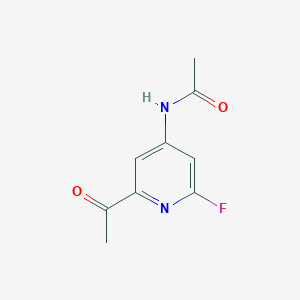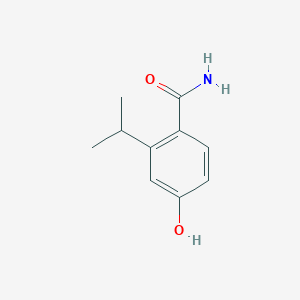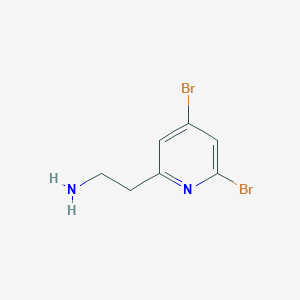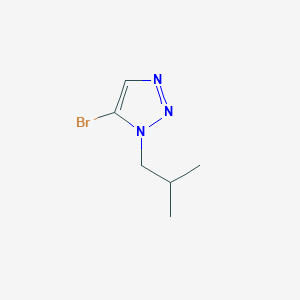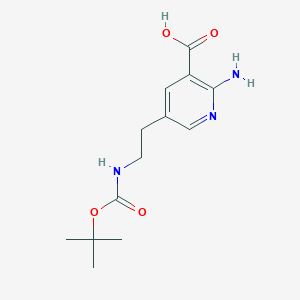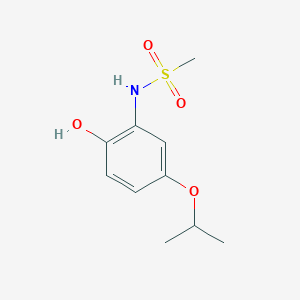
N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide: is a chemical compound with a molecular formula of C10H15NO4S It is a derivative of methanesulfonamide and features a hydroxy group and an isopropoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-isopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry: In industrial processes, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the formulation of certain polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and isopropoxy groups on the phenyl ring allow the compound to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide: This compound has a nitro group instead of an isopropoxy group, which affects its chemical reactivity and biological activity.
N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide:
N-(2-Hydroxy-5-chlorophenyl)methanesulfonamide: The chloro group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
Uniqueness: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide is unique due to the presence of the isopropoxy group, which provides specific steric and electronic characteristics. This uniqueness can be exploited in the design of molecules with tailored properties for specific applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C10H15NO4S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-8-4-5-10(12)9(6-8)11-16(3,13)14/h4-7,11-12H,1-3H3 |
Clé InChI |
YNKVNBAZXVIPER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


